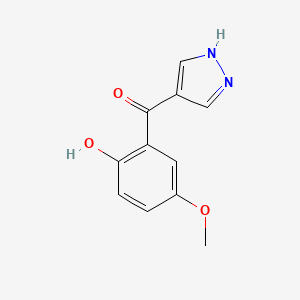![molecular formula C6H11NO B14578909 (3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane CAS No. 61495-90-7](/img/structure/B14578909.png)
(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[310]hexane is a bicyclic compound that features an oxygen and nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent-free conditions and the use of hydrogen chloride gas for deprotection steps have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane include other bicyclic molecules with oxygen and nitrogen atoms in their ring structures. Examples include:
- (3R,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane
- 3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting three-dimensional structure. This configuration can lead to distinct chemical and biological properties compared to its isomers and other related compounds .
Properties
CAS No. |
61495-90-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(3S,5S)-3,5-dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(2)7(4-5)8-6/h5H,3-4H2,1-2H3/t5-,6-,7?/m0/s1 |
InChI Key |
OJZDZHWUUFOPNJ-WABBHOIFSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2(N(C1)O2)C |
Canonical SMILES |
CC1CC2(N(C1)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14578843.png)


![tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate](/img/structure/B14578860.png)



![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)

![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)

